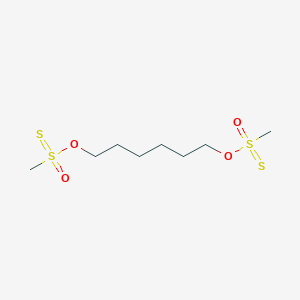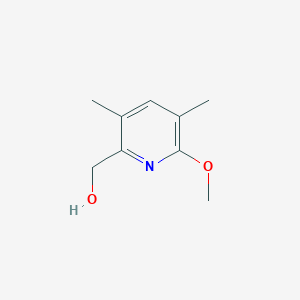
1,3-二甲基-5-(2-甲基-1H-咪唑-1-基)-1H-吡唑-4-羧酸盐酸盐
描述
1,3-dimethyl-5-(2-methyl-1H-imidazol-1-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H13ClN4O2 and its molecular weight is 256.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-(2-methyl-1H-imidazol-1-yl)-1H-pyrazole-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-(2-methyl-1H-imidazol-1-yl)-1H-pyrazole-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗菌活性
已经合成了具有与指定化学物质相似的结构的化合物,并评估了它们的抗菌活性。例如,一项研究探索了各种衍生物的合成并评估了它们的抗氧化和抗菌活性。研究发现,某些合成的化合物对金黄色葡萄球菌、鼠伤寒沙门氏菌和白色念珠菌等病原体表现出高活性 (Bassyouni et al., 2012).
产生结构多样的库
另一个应用涉及在烷基化和闭环反应中使用类似化合物来生成结构多样的库。这种方法对于发现具有潜在生物活性的新分子很有价值 (Roman, 2013).
气相色谱法的发展
已经制备了具有类似结构的二甲基衍生物,以开发高效的多残留气相色谱法,用于测定各种基质中的除草剂,突出了该化合物在分析化学应用中的作用 (Anisuzzaman et al., 2000).
缓蚀
对联吡唑衍生物(包括与所讨论化合物相似的结构)的研究表明它们作为盐酸中低碳钢的缓蚀剂是有效的,证明了该化合物在材料科学和工程中的潜在应用 (Bouklah et al., 2020).
作用机制
Target of Action
Compounds containing the imidazole moiety are known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, the effects could potentially be diverse depending on the specific target and context .
Action Environment
Factors such as ph could potentially influence the action of imidazole compounds, as they are known to exhibit amphoteric properties .
属性
IUPAC Name |
1,3-dimethyl-5-(2-methylimidazol-1-yl)pyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.ClH/c1-6-8(10(15)16)9(13(3)12-6)14-5-4-11-7(14)2;/h4-5H,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAQBCWVSMXBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N2C=CN=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate](/img/structure/B1473797.png)
